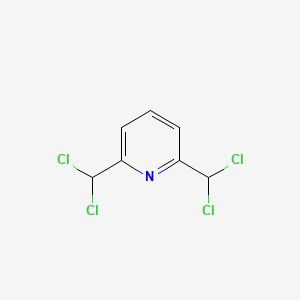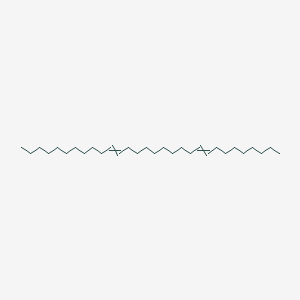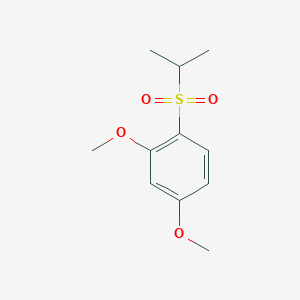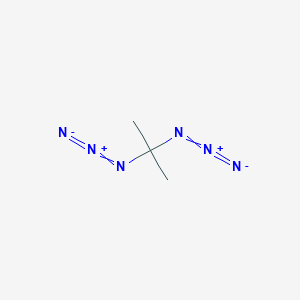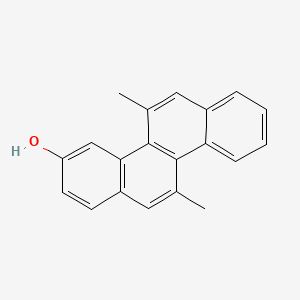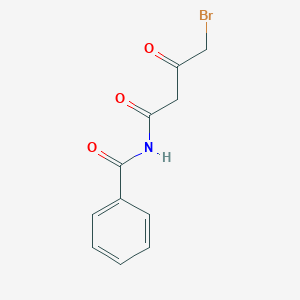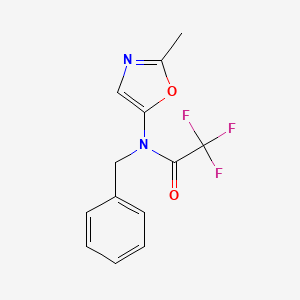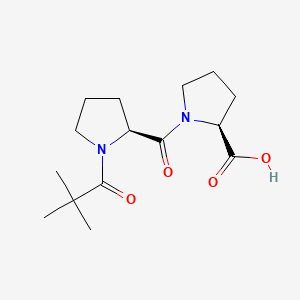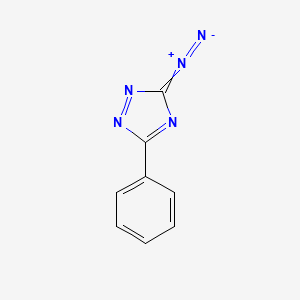
Ethyl(1,1-dimethylpropyl)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Ethyl(1,1-dimethylpropyl)malononitrile typically involves the reaction of malononitrile with an appropriate alkylating agent under basic conditions. One common method is the alkylation of malononitrile with 1,1-dimethylpropyl bromide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Ethyl(1,1-dimethylpropyl)malononitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile groups.
Oxidation and Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Condensation Reactions: this compound can undergo condensation reactions with aldehydes and ketones to form various substituted products.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Ethyl(1,1-dimethylpropyl)malononitrile is primarily related to its ability to undergo nucleophilic substitution and condensation reactions. These reactions enable the compound to form various derivatives with different biological and chemical properties. The nitrile groups in the molecule are key functional groups that interact with nucleophiles and electrophiles, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Ethyl(1,1-dimethylpropyl)malononitrile can be compared to other malononitrile derivatives, such as:
Malononitrile (Propanedinitrile): A simpler compound with the formula CH2(CN)2.
Dimethylmalononitrile: Another derivative with two methyl groups attached to the malononitrile core.
Ethylmalononitrile: A compound with an ethyl group attached to the malononitrile core.
This compound is unique due to the presence of the 1,1-dimethylpropyl group, which imparts distinct steric and electronic properties to the molecule. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
85688-95-5 |
|---|---|
Formule moléculaire |
C10H16N2 |
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
2-ethyl-2-(2-methylbutan-2-yl)propanedinitrile |
InChI |
InChI=1S/C10H16N2/c1-5-9(3,4)10(6-2,7-11)8-12/h5-6H2,1-4H3 |
Clé InChI |
PGJYGIZMFMZNAZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C(CC)(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-butyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14410606.png)
